3-Butoxy-4-cyanobenzenesulfonyl chloride
Overview
Description
3-Butoxy-4-cyanobenzenesulfonyl chloride is an organic compound with the molecular formula C11H12ClNO3S. It is a derivative of benzenesulfonyl chloride, featuring a butoxy group and a cyano group attached to the benzene ring. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-4-cyanobenzenesulfonyl chloride typically involves the sulfonylation of 3-butoxy-4-cyanobenzene. One common method is the reaction of 3-butoxy-4-cyanobenzene with chlorosulfonic acid, followed by the addition of thionyl chloride to form the sulfonyl chloride derivative. The reaction conditions often require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Butoxy-4-cyanobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products
Substitution: The major products are sulfonamides, sulfonate esters, or sulfonate thioesters, depending on the nucleophile used.
Reduction: The major product is the corresponding amine derivative.
Oxidation: The major products are aldehydes or carboxylic acids derived from the oxidation of the butoxy group.
Scientific Research Applications
3-Butoxy-4-cyanobenzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is utilized in the development of new drugs, particularly as a building block for sulfonamide-based drugs.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Biological Research: The compound can be used to modify biomolecules, such as proteins and peptides, for studying their functions and interactions.
Mechanism of Action
The mechanism of action of 3-Butoxy-4-cyanobenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: Lacks the butoxy and cyano groups, making it less versatile in certain synthetic applications.
4-Cyanobenzenesulfonyl Chloride: Similar but lacks the butoxy group, which can affect its reactivity and solubility.
3-Butoxybenzenesulfonyl Chloride: Lacks the cyano group, which can influence its electronic properties and reactivity.
Uniqueness
3-Butoxy-4-cyanobenzenesulfonyl chloride is unique due to the presence of both the butoxy and cyano groups, which confer distinct electronic and steric properties
Properties
IUPAC Name |
3-butoxy-4-cyanobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-2-3-6-16-11-7-10(17(12,14)15)5-4-9(11)8-13/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKLOCKDPWMQRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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